{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid
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Overview
Description
{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a chloro group and a sulfonyl acetic acid moiety
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of action
Pyrazole derivatives are known to interact with their targets through various types of bonding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Based on the biological activities of other pyrazole derivatives, it could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a sulfonylating agent, followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction is usually carried out under mild conditions to prevent decomposition of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 4-chloro-1H-pyrazole and its various substituted derivatives.
Sulfonyl Acetic Acid Derivatives: Compounds containing the sulfonyl acetic acid moiety, such as sulfonyl acetic acid esters.
Uniqueness
{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is unique due to the combination of the pyrazole ring with a chloro substituent and a sulfonyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c7-5-1-8-9(2-5)4-14(12,13)3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPFLEUTCKQDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CS(=O)(=O)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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